2-Dimethylaminomethyl-4,5-difluoro-phenol
Overview
Description
2-Dimethylaminomethyl-4,5-difluoro-phenol is a chemical compound with the molecular formula C9H11F2NO It is characterized by the presence of a phenol group substituted with dimethylaminomethyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminomethyl-4,5-difluoro-phenol typically involves the reaction of 4,5-difluoro-2-nitrophenol with formaldehyde and dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to facilitate the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylaminomethyl-4,5-difluoro-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms
Major Products Formed
Scientific Research Applications
2-Dimethylaminomethyl-4,5-difluoro-phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Dimethylaminomethyl-4,5-difluoro-phenol involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with biological receptors or enzymes, modulating their activity. The difluoro groups may enhance the compound’s stability and binding affinity to its targets. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Dimethylaminomethyl-4-fluoro-phenol
- 2-Dimethylaminomethyl-5-fluoro-phenol
- 2-Dimethylaminomethyl-4,5-dichloro-phenol
Uniqueness
2-Dimethylaminomethyl-4,5-difluoro-phenol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the dimethylaminomethyl and difluoro groups provides a distinct set of properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-4,5-difluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-12(2)5-6-3-7(10)8(11)4-9(6)13/h3-4,13H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNLJNPGCNVLMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437154 | |
Record name | 4,5-difluoro-2-hydroxy-n,n-dimethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
704884-78-6 | |
Record name | 4,5-difluoro-2-hydroxy-n,n-dimethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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